N-(2,3-dimethylphenyl)-2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound is a triazole-based acetamide derivative featuring a 1,2,4-triazole core substituted with a 2,5-dimethylphenyl group at position 4 and a phenyl group at position 3. The triazole ring is further functionalized with a sulfanyl (-S-) linker connected to an acetamide moiety bearing a 2,3-dimethylphenyl group.
Properties
CAS No. |
538336-48-0 |
|---|---|
Molecular Formula |
C26H26N4OS |
Molecular Weight |
442.6 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[[4-(2,5-dimethylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H26N4OS/c1-17-13-14-19(3)23(15-17)30-25(21-10-6-5-7-11-21)28-29-26(30)32-16-24(31)27-22-12-8-9-18(2)20(22)4/h5-15H,16H2,1-4H3,(H,27,31) |
InChI Key |
ZUKSXUVIEBLACN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)NC3=CC=CC(=C3C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Triazole Core Formation
The 1,2,4-triazole ring is typically synthesized via cyclization of acyl hydrazides with isothiocyanates or thioureas. For example:
-
Hydrazide intermediate preparation :
Reacting 2-(4-isobutylphenyl)propanoic acid with hydrazine hydrate yields 2-(4-isobutylphenyl)propane hydrazide. -
Cyclization :
Heating the hydrazide with methyl isothiocyanate in basic methanol (10% NaOH) at 225°C forms 5-substituted-1,2,4-triazole-3-thiol derivatives.
Example reaction :
Sulfanyl Group Introduction
The sulfanyl (–S–) bridge is introduced via nucleophilic substitution between triazole-thiols and halogenated acetamides:
-
Bromoacetamide synthesis :
2-Chloro-N-(2,6-dimethylphenyl)acetamide is prepared by reacting 2-chloroacetyl chloride with 2,6-dimethylaniline in dichloromethane (DCM) using EtN as a base. -
Thioether formation :
Triazole-thiol reacts with bromoacetamide in DMF or DCM using NaH or KCO as a base.
Optimization :
-
Solvent : DMF enhances reactivity due to polar aprotic properties.
-
Temperature : Room temperature to 50°C prevents side reactions.
Acetamide Moiety Coupling
The final acetamide group is installed via carbodiimide-mediated coupling:
-
EDCI/HOBt method :
Reacting the sulfanyl-triazole intermediate with 2,3-dimethylaniline using EDCI.HCl and DMAP in anhydrous DCM achieves yields >70%. -
Alternative route :
Direct condensation of acetic acid derivatives with amines under Schotten-Baumann conditions.
Critical parameters :
-
Stoichiometry : 1:1 molar ratio of acid to amine minimizes dimerization.
-
Purification : Recrystallization from dichloromethane/ethyl acetate (1:1) enhances purity.
Regioselectivity and Byproduct Management
Regioselectivity in triazole formation is controlled by:
-
Base selection : NaOH favors 1,4-disubstituted triazoles, while KCO promotes 1,5-isomers.
-
Catalysts : Copper(I) catalysts (e.g., CuI) improve yield in Huisgen cycloadditions.
Byproduct mitigation :
-
Acidification : Adjusting pH to 2–5 with HCl precipitates unreacted intermediates.
-
Filtration : Removing piperazine dihydrochloride byproducts enhances product purity.
Industrial Scalability and Process Optimization
Solvent Systems
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) group undergoes nucleophilic displacement under basic conditions. In one study, this group reacted with 2-bromo-1-phenylethanone in dimethylformamide (DMF) using cesium carbonate as a base to yield S-alkylated derivatives . This reaction proceeds via a two-step mechanism:
-
Deprotonation of the sulfanyl group by Cs₂CO₃ to form a thiolate ion.
-
Nucleophilic attack on the α-carbon of the bromoacetophenone, displacing bromide .
Reaction conditions and yields vary based on substituents. For example:
| Substrate | Reagent | Solvent | Base | Yield (%) |
|---|---|---|---|---|
| Target compound | 2-bromo-1-phenylethanone | DMF | Cs₂CO₃ | 61 |
Oxidation to Sulfonyl Derivatives
The sulfanyl group is susceptible to oxidation by agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA), forming sulfone derivatives. This modification enhances polarity and alters biological activity. Kinetic studies show oxidation proceeds faster in polar aprotic solvents (e.g., acetonitrile) compared to ethanol.
Example reaction:
Triazole Ring Functionalization
The 1,2,4-triazole ring participates in:
-
Electrophilic aromatic substitution : Nitration at the 3-position using HNO₃/H₂SO₄ .
-
Metal coordination : Forms complexes with transition metals (e.g., Cu²⁺, Zn²⁺) via the N2 and N4 atoms, as confirmed by X-ray crystallography .
Acetamide Hydrolysis
The acetamide moiety undergoes hydrolysis under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to form carboxylic acid derivatives. For instance:
This reaction is critical for prodrug activation.
Reduction of Ketone Intermediates
During synthesis, intermediates like 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one are reduced using NaBH₄ in ethanol to secondary alcohols . The reaction mechanism involves hydride transfer to the carbonyl carbon:
Comparative Reactivity with Analogues
The compound’s reactivity differs from structurally similar molecules due to methyl group steric effects and electronic modulation:
| Feature | Impact on Reactivity |
|---|---|
| 2,5-Dimethylphenyl | Enhances steric hindrance, slowing S-alkylation by ~15% compared to unsubstituted analogues |
| Triazole N4 substitution | Increases electron density at the sulfanyl group, accelerating oxidation rates |
Mechanistic Insights from Spectroscopy
-
¹H NMR : Diastereotopic protons in reduced alcohol derivatives (δ 3.47–3.62 ppm) confirm asymmetric centers .
-
FT-IR : Sulfonyl stretch at 1120 cm⁻¹ post-oxidation.
This compound’s versatility in nucleophilic, oxidative, and coordination reactions makes it a valuable scaffold in medicinal and materials chemistry. Further studies should explore catalytic asymmetric synthesis and in vivo metabolic pathways.
Scientific Research Applications
Pharmacological Research
N-(2,3-dimethylphenyl)-2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been investigated for its potential as an antimicrobial agent. The triazole moiety is known for its antifungal properties, and studies suggest that derivatives of this compound may exhibit similar activities against various pathogens.
Case Study: Antifungal Activity
In a study focusing on the synthesis of triazole derivatives, compounds similar to this compound demonstrated significant antifungal activity against strains such as Candida albicans and Aspergillus niger. The mechanism of action was hypothesized to involve inhibition of ergosterol biosynthesis in fungal cell membranes .
Anticancer Research
The compound's structural features suggest potential anticancer properties. Research has indicated that triazole-containing compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Anticancer Activity
In vitro studies have shown that similar triazole derivatives exhibit cytotoxic effects against several cancer cell lines including MDA-MB-231 (breast cancer) and A549 (lung cancer). The percentage growth inhibition (PGI) observed was significant, indicating the need for further exploration into structure-activity relationships .
Enzyme Inhibition Studies
The ability of this compound to inhibit specific enzymes has also been a focus of research. Its interaction with enzymes involved in metabolic pathways could provide insights into its therapeutic potential.
Case Study: Inhibition of Lipoxygenase
Docking studies have suggested that this compound may act as a 5-lipoxygenase inhibitor, which is relevant in inflammatory diseases. Computational modeling indicated strong binding affinity to the enzyme's active site .
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The triazole ring and phenyl groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The following table highlights key structural differences between the target compound and its analogs:
Key Observations:
- Lipophilicity : The target compound’s 2,5-dimethylphenyl group increases steric bulk and lipophilicity compared to the pyridinyl group in , which introduces polarity via nitrogen.
- Metabolic Stability: The propylphenoxy-methyl ether in may enhance metabolic stability but reduce solubility compared to the target compound’s simpler aryl groups.
- Binding Interactions : The pyridinyl group in could enable hydrogen bonding or π-stacking interactions absent in the target compound’s purely hydrocarbon substituents.
Pharmacological Activity
Anti-Exudative Activity (Inferred from Analogs)
Evidence from acetamide-triazole derivatives (e.g., compounds 3.1–3.21 in ) demonstrates anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). Key factors influencing activity may include:
- Substituent Size : Bulky groups (e.g., 2,5-dimethylphenyl) may enhance target selectivity but reduce bioavailability.
- Electron-Donating Effects : Methyl groups on aromatic rings (as in the target compound) could stabilize receptor interactions via hydrophobic or van der Waals forces.
Physicochemical Properties
Research Implications
For instance:
- The 2,5-dimethylphenyl group may improve membrane permeability over the pyridinyl group in , which could enhance tissue penetration.
- The absence of extended alkyl chains (e.g., propylphenoxy in ) likely reduces metabolic degradation risks.
Further studies should prioritize synthesizing the target compound and evaluating its anti-exudative activity relative to diclofenac sodium and other triazole-acetamide derivatives.
Biological Activity
N-(2,3-dimethylphenyl)-2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound notable for its potential biological activities. This article presents a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a triazole ring and a sulfanyl group, contributing to its unique biological properties. Its molecular formula is with a molecular weight of approximately 372.49 g/mol.
Biological Activities
Research indicates that compounds with a triazole structure often exhibit various biological activities, including:
- Antifungal Properties : Compounds with similar triazole structures have shown efficacy against fungal infections.
- Anticancer Activity : Some derivatives have demonstrated significant anti-proliferative effects against various cancer cell lines.
- Antimicrobial Effects : The presence of the triazole ring is associated with enhanced antimicrobial activity.
The mechanism of action for this compound likely involves interaction with specific biological targets. For example:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes crucial for cellular processes in pathogens or cancer cells.
- Disruption of Cellular Signaling : By interacting with signaling pathways, it may affect cell proliferation and survival.
Case Studies and Research Findings
Recent studies have highlighted the biological activity of related compounds and their derivatives:
| Compound Name | Structure Features | Biological Activity | IC50 Value |
|---|---|---|---|
| Compound A | Triazole ring | Anticancer | 13.004 µg/mL |
| Compound B | Sulfanyl group | Antifungal | Not specified |
| Compound C | Similar to A | Antimicrobial | Not specified |
Study Insights
- Anticancer Activity : In vitro studies indicated that certain derivatives containing electron-donating groups exhibited significant anti-proliferative activity against HepG2 liver cancer cells. For instance, a derivative with two methyl groups showed an IC50 value of 13.004 µg/mL, indicating potent anticancer effects .
- Structure–Activity Relationship (SAR) : The SAR studies revealed that the presence of electron-donating groups at specific positions on the phenyl ring enhances the biological activity of triazole-based compounds .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(2,3-dimethylphenyl)-2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Triazole core formation : Cyclocondensation of thiosemicarbazides with carboxylic acids or their derivatives under reflux conditions.
Sulfanyl-acetamide coupling : Reaction of the triazole intermediate with 2-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) in aprotic solvents like DMF .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol.
- Key Considerations : Monitor reaction progress via TLC and characterize intermediates using FT-IR and ¹H NMR .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : To verify substituent positions on the triazole ring and acetamide moiety. For example, the methyl groups on the phenyl rings appear as singlets (δ 2.2–2.5 ppm) .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (expected ~500–550 Da based on analogs in ).
- Elemental Analysis : Validate empirical formula (e.g., C, H, N, S content) .
Q. How can researchers evaluate the biological activity of this compound in vitro?
- Methodological Answer :
- Anti-inflammatory/anti-exudative assays : Use carrageenan-induced rat paw edema models to measure inhibition of exudate volume .
- Dose-response studies : Test concentrations from 10–100 mg/kg (oral administration) with indomethacin as a positive control .
- Data Interpretation : Calculate IC₅₀ values and compare with reference drugs.
Advanced Research Questions
Q. How can structural modifications optimize the compound’s pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity adjustment : Introduce polar groups (e.g., -OH, -SO₂NH₂) to improve solubility. For example, analogs with fluorophenyl substituents show enhanced bioavailability (see ).
- Metabolic stability : Replace methyl groups with deuterated analogs to slow CYP450-mediated degradation .
- In silico modeling : Use tools like Schrödinger Suite to predict ADME properties and guide synthesis .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Reproducibility checks : Validate assay conditions (e.g., cell line viability, solvent controls). For instance, DMSO concentrations >0.1% may artifactually suppress activity .
- Structural reanalysis : Confirm compound purity via HPLC (≥95%) and rule out isomerization or degradation products .
- Meta-analysis : Compare data with structurally similar compounds (e.g., triazole-sulfanyl acetamides in ).
Q. How can X-ray crystallography address challenges in characterizing this compound’s solid-state structure?
- Methodological Answer :
- Crystal growth : Use slow evaporation of a saturated DCM/hexane solution at 4°C.
- Data collection : Resolve torsional angles of the triazole-phenyl linkage to confirm steric hindrance effects (as in ).
- Challenges : The flexible sulfanyl-acetamide chain may require low-temperature (100 K) measurements to reduce thermal motion .
Q. What advanced analytical methods validate the compound’s stability under storage conditions?
- Methodological Answer :
- Forced degradation studies : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks. Monitor via UPLC-PDA for degradation products .
- Long-term stability : Store at 2–8°C in amber glass vials with desiccants; analyze monthly for 12 months .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
